3,5-dimethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,5-Dimethoxy-N-[5-(tert-pentyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, including their use as anti-tumor, anti-inflammatory, and antimicrobial agents . This particular compound features a thiadiazole ring, which is known for its biological activity and is often incorporated into drug design .
Preparation Methods
The synthesis of 3,5-Dimethoxy-N-[5-(tert-pentyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine derivative under specific conditions . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,5-Dimethoxy-N-[5-(tert-pentyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Scientific Research Applications
3,5-Dimethoxy-N-[5-(tert-pentyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-N-[5-(tert-pentyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, leading to the modulation of biological activities . The compound may inhibit certain enzymes or bind to specific receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar compounds to 3,5-Dimethoxy-N-[5-(tert-pentyl)-1,3,4-thiadiazol-2-yl]benzamide include other benzamide derivatives and thiadiazole-containing compounds. These compounds share similar structural features but may differ in their biological activities and applications . For example:
3,5-Dimethoxybenzamide: Lacks the thiadiazole ring but retains the methoxy groups on the benzene ring.
N-(5-(tert-pentyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but without the methoxy groups.
Properties
Molecular Formula |
C16H21N3O3S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H21N3O3S/c1-6-16(2,3)14-18-19-15(23-14)17-13(20)10-7-11(21-4)9-12(8-10)22-5/h7-9H,6H2,1-5H3,(H,17,19,20) |
InChI Key |
JHXNDJCVRIGVOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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